molecular formula C20H15F3N4O2 B1662980 BAY-678 CAS No. 675103-36-3

BAY-678

Cat. No.: B1662980
CAS No.: 675103-36-3
M. Wt: 400.4 g/mol
InChI Key: PGIVGIFOWOVINL-GOSISDBHSA-N
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Mechanism of Action

Target of Action

BAY-678, also known as UNII-WD9FU5A8DR, is a potent and selective inhibitor of human neutrophil elastase (HNE) . HNE is a member of the chymotrypsin-like family of serine proteases and is stored in the neutrophil cytoplasm . It plays a key role in matrix degradation, and high HNE activity is associated with inflammatory diseases .

Mode of Action

This compound interacts with HNE by inhibiting it reversibly . It has an IC50 value of 20 nM and a Ki value of 15 nM . This compound shows no inhibition against 21 related serine proteases, up to a concentration of 30 μM .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the degradation of the body’s cellular matrix, which is facilitated by HNE . By inhibiting HNE, this compound can potentially disrupt this pathway and reduce the degradation of the matrix, thereby alleviating the symptoms of diseases associated with high HNE activity .

Pharmacokinetics

This compound exhibits favorable pharmacokinetics. In rats, it showed medium clearance with a half-life (t1/2) of 1.3 hours . This suggests that the compound has good bioavailability and can be administered orally .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of HNE, leading to a reduction in matrix degradation . This can potentially alleviate the symptoms of diseases associated with high HNE activity . In preclinical models of acute lung injury (ALI) and lung emphysema, this compound demonstrated significant efficacy, revealing its anti-inflammatory and anti-remodeling mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

BAY-678 is synthesized through a multi-step process involving the formation of a pyridinecarbonitrile core, followed by the introduction of various functional groups to achieve the final structure. The key steps include:

Industrial Production Methods

The industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

BAY-678 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can have different biological activities and properties .

Scientific Research Applications

BAY-678 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the inhibition of human neutrophil elastase.

    Biology: Employed in cellular studies to understand the role of human neutrophil elastase in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases such as acute lung injury, chronic obstructive pulmonary disease, and pulmonary hypertension.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting human neutrophil elastase

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BAY-678

This compound is unique due to its high selectivity and potency in inhibiting human neutrophil elastase. It exhibits around 2000-fold selectivity for human neutrophil elastase against a panel of 21 other serine proteases, making it a highly specific inhibitor. Additionally, its oral bioavailability and efficacy in preclinical models of inflammatory diseases highlight its potential as a therapeutic agent .

Properties

IUPAC Name

5-[(6R)-5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIVGIFOWOVINL-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675103-36-3
Record name BAY-678
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675103363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-678
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD9FU5A8DR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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